molecular formula C21H19ClN4O2 B2724742 2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide CAS No. 899985-99-0

2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Cat. No.: B2724742
CAS No.: 899985-99-0
M. Wt: 394.86
InChI Key: CQSVVZDHFYAKCU-UHFFFAOYSA-N
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Description

2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a chlorinated benzamide moiety and a morpholinopyridazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the pyridazine ring: This can be achieved by reacting appropriate hydrazine derivatives with diketones or other suitable precursors under reflux conditions.

    Introduction of the morpholine group: The pyridazine intermediate is then reacted with morpholine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.

    Chlorination: The resulting compound is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling with benzamide: Finally, the chlorinated intermediate is coupled with benzamide under basic conditions, such as using sodium hydride or potassium carbonate, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The chlorinated benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles in the presence of bases like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of various substituted benzamide derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide can be compared with other similar compounds, such as:

    N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide: Lacks the chlorine atom, which may affect its chemical reactivity and biological activity.

    2-chloro-N-(4-(6-piperidinopyridazin-3-yl)phenyl)benzamide: Contains a piperidine group instead of morpholine, which can influence its pharmacological properties.

    2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide: Has an acetamide group instead of benzamide, potentially altering its chemical and biological behavior.

Properties

IUPAC Name

2-chloro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2/c22-18-4-2-1-3-17(18)21(27)23-16-7-5-15(6-8-16)19-9-10-20(25-24-19)26-11-13-28-14-12-26/h1-10H,11-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSVVZDHFYAKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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